N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-4-bromobenzamide
Overview
Description
N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-4-bromobenzamide is a complex organic compound that features a benzoxazole ring, a hydroxyphenyl group, and a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-4-bromobenzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzoxazole ring, which can be synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions . The hydroxyphenyl group is then introduced through electrophilic aromatic substitution reactions. The final step involves the coupling of the benzoxazole derivative with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-4-bromobenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while substitution of the bromine atom could yield a variety of substituted benzamides .
Scientific Research Applications
N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-4-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-4-bromobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The bromobenzamide moiety may also contribute to the compound’s overall biological activity by facilitating interactions with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide
- **N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide
- **N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-bromobenzamide
Uniqueness
N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-4-bromobenzamide is unique due to the presence of both a hydroxyphenyl group and a bromobenzamide moiety, which can enhance its biological activity and binding affinity compared to similar compounds. The combination of these functional groups allows for a broader range of interactions with molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-4-bromobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O3S/c22-13-7-5-12(6-8-13)19(27)25-21(29)23-14-9-10-15(17(26)11-14)20-24-16-3-1-2-4-18(16)28-20/h1-11,26H,(H2,23,25,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJNWRKTCHFADB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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